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Compound of Interest

Compound Name: Avapritinib

Cat. No.: B605698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Avapritinib (AYVAKIT®) is a potent and selective tyrosine kinase inhibitor that has

demonstrated significant clinical activity against cancers driven by specific mutations in the KIT

and platelet-derived growth factor receptor alpha (PDGFRA) genes. This in-depth technical

guide provides a comprehensive overview of avapritinib's mechanism of action, its inhibitory

profile against various KIT and PDGFRA mutations, and detailed methodologies for key

experimental procedures used in its preclinical and clinical evaluation.

Core Mechanism of Action
Avapritinib is a Type I kinase inhibitor, meaning it binds to the active conformation of the

kinase domain. This is particularly significant for its activity against activation loop mutations,

such as KIT D816V and PDGFRA D842V, which stabilize the active state of the kinase. By

binding to the ATP-binding pocket of the active kinase, avapritinib prevents the

phosphorylation of downstream substrates, thereby inhibiting the aberrant signaling that drives

tumor growth and proliferation.[1]
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Target
Kinase/Mutation

IC50 (nM) -
Biochemical Assay

IC50 (nM) - Cell-
Based
Autophosphorylati
on Assay

Cell Line

KIT

KIT D816V 0.27[2][3] 4[4] HMC-1.2[4]

KIT N822K - 40[4] Kasumi-1[4]

KIT V560G/D816V - - HMC-1.2[5]

KIT Exon 11/17

(V560V/D816V)
<2[2] - -

Wild-Type KIT - 192[3] -

PDGFRA

PDGFRA D842V 0.24[2][3][6][7] 30 -

Other

VEGFR-2
>150-fold less potent

than KIT D816V[2]
- -

SRC
>150-fold less potent

than KIT D816V[2]
- -

FLT3
>150-fold less potent

than KIT D816V[2]
- -

Table 2: Clinical Efficacy of Avapritinib in
Gastrointestinal Stromal Tumors (GIST)
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Clinical
Trial

Patient
Population

Line of
Therapy

Overall
Response
Rate (ORR)

Median
Duration of
Response
(DOR)

Median
Progressio
n-Free
Survival
(PFS)

NAVIGATOR

(Phase 1)

PDGFRA

Exon 18

Mutant GIST

1L+ 86%[8] Not Reached

11.4 months

(with dose

modification)

[8]

PDGFRA

D842V

Mutant GIST

1L+ 88%[3] - -

KIT-Mutant

GIST
4L+ 22%[8] -

7.2 months

(without dose

modification)

[8]

VOYAGER

(Phase 3)

Unresectable/

Metastatic

GIST

3rd or 4th

Line

Did not show

superiority

over

regorafenib

- -

Table 3: Clinical Efficacy of Avapritinib in Advanced
Systemic Mastocytosis (AdvSM)

Clinical
Trial

Patient
Population

Overall
Response
Rate (ORR)

Complete
Remission
(CR/CRh)

Median
Duration of
Response
(DOR)

Median
Overall
Survival
(OS)

EXPLORER

(Phase 1) &

PATHFINDE

R (Phase 2)

Pooled

Analysis

Previously

Treated

AdvSM

71%[9] 19%[9]
Not

Reached[9]

Not Reached

(median

follow-up

17.7 months)

[9]
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Signaling Pathways and Experimental Workflows
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Caption: Simplified KIT Signaling Pathway and Avapritinib Inhibition.
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Caption: Simplified PDGFRA Signaling Pathway and Avapritinib Inhibition.

Experimental Workflows
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Click to download full resolution via product page

Caption: Workflow for a Biochemical Kinase Inhibition Assay.
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Caption: Workflow for Cell-Based Proliferation and Phosphorylation Assays.
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Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This protocol is a general guideline for determining the IC50 of avapritinib against a target

kinase.

1. Reagent Preparation:

Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM

MgCl₂, 0.1 mg/mL BSA).

ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the

desired final concentration.

Kinase Solution: Dilute the recombinant target kinase (e.g., KIT D816V) in kinase buffer to a

concentration twice the desired final concentration.

Substrate Solution: Prepare the appropriate kinase substrate in kinase buffer.

Avapritinib Dilutions: Perform serial dilutions of avapritinib in DMSO, and then dilute further

in kinase buffer to achieve the desired final concentrations.

2. Kinase Reaction:

Add 5 µL of the kinase solution to the wells of a 384-well plate.

Add 2.5 µL of avapritinib dilutions or vehicle control (DMSO) to the respective wells.

Add 2.5 µL of the substrate solution to each well.

Incubate the plate at room temperature for 10 minutes.

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

Incubate the plate at 30°C for 60 minutes.
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3. ADP Detection:

Equilibrate the plate to room temperature.

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

Measure the luminescence using a plate reader.

Plot the luminescence signal against the logarithm of the avapritinib concentration.

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-

response).

Cell-Based Proliferation Assay (CellTiter-Glo®
Luminescent Cell Viability Assay)
This protocol is designed to assess the effect of avapritinib on the proliferation of cancer cell

lines harboring KIT or PDGFRA mutations.

1. Cell Culture and Seeding:

Culture mutant cell lines (e.g., HMC-1.2 [KIT V560G, D816V], Kasumi-1 [KIT N822K]) in

appropriate media and conditions.

Trypsinize and count the cells.

Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in

100 µL of media.
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Incubate the plate overnight to allow for cell attachment.

2. Treatment with Avapritinib:

Prepare serial dilutions of avapritinib in culture medium.

Remove the old medium from the wells and add 100 µL of the avapritinib dilutions or vehicle

control to the respective wells.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

3. Cell Viability Measurement:

Equilibrate the plate to room temperature for approximately 30 minutes.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Analysis:

Measure the luminescence using a plate reader.

Normalize the luminescence of the treated wells to the vehicle-treated control wells.

Plot the percentage of cell viability against the logarithm of the avapritinib concentration and

determine the IC50 value.

Western Blot Analysis of Kinase Phosphorylation
This protocol is for detecting the inhibition of KIT or PDGFRA autophosphorylation and

downstream signaling pathways by avapritinib.

1. Cell Lysis and Protein Quantification:

Seed and treat cells with avapritinib as described in the cell-based proliferation assay

protocol for a shorter duration (e.g., 2-4 hours).
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phosphorylated and total forms of

the target proteins (e.g., phospho-KIT, total KIT, phospho-AKT, total AKT, phospho-ERK, total

ERK) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

4. Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.
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Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels to determine the extent of inhibition.

In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of avapritinib in a

GIST PDX model.[10][11]

1. Animal Model and Tumor Implantation:

Use immunodeficient mice (e.g., NMRI nu/nu).[10]

Surgically implant tumor fragments from a GIST patient with a known KIT or PDGFRA

mutation subcutaneously into the flanks of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Treatment Administration:

Randomize the mice into treatment and control groups.

Prepare avapritinib in a suitable vehicle for oral administration (e.g., 0.5%

carboxymethylcellulose with 1% Tween 80).

Administer avapritinib or vehicle control daily by oral gavage at the desired dose (e.g., 10-

100 mg/kg).[10][12]

3. Tumor Growth Measurement and Monitoring:

Measure the tumor dimensions with calipers twice a week and calculate the tumor volume.

Monitor the body weight and overall health of the mice throughout the study.

4. Endpoint Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and

apoptosis (e.g., cleaved caspase-3).
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Perform western blot analysis on tumor lysates to assess the inhibition of KIT/PDGFRA

signaling.

Disclaimer: These protocols are intended as general guidelines. Researchers should optimize

the specific conditions for their experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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